2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-17-7-5-4-6-15(17)24-20(27)13-33-23-25-16-10-11-32-21(16)22(28)26(23)14-8-9-18(30-2)19(12-14)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHWZPKNSYITMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and therapeutic implications based on various studies.
- Molecular Formula : C19H19N5O4S3
- Molecular Weight : 477.57 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of Thieno[3,2-d]pyrimidine : The initial step involves the synthesis of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and dimethoxyphenyl groups via nucleophilic substitution.
- Final Acetamide Formation : The final step involves the acetamide formation through reaction with acetic anhydride or acetyl chloride.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines including:
- Breast Cancer (MCF-7) : In vitro studies demonstrated a dose-dependent decrease in cell viability.
- Lung Cancer (A549) : The compound induced apoptosis through the activation of caspase pathways.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
Case Studies and Research Findings
- Study on MCF-7 Cells :
- Objective : To evaluate cytotoxic effects.
- Findings : IC50 values indicated significant cytotoxicity at concentrations above 10 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
- Study on A549 Cells :
- Objective : To assess apoptosis induction.
- Findings : Flow cytometry analysis revealed increased annexin V positive cells indicating early apoptosis at higher concentrations.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating infections alongside cancer therapies.
Q & A
Q. Key Methodological Considerations :
- Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Monitor reaction progress via TLC and purify intermediates via column chromatography .
How is the structural integrity of the compound confirmed post-synthesis?
Basic Research Question
Structural validation employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.03 (s, CH₃), 3.77 (s, OCH₃), and aromatic protons (δ 6.9–8.1) confirm substituents .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) verify the acetamide and pyrimidinone groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 392.0 [M+H]⁺) validate the molecular formula .
- IR Spectroscopy : Stretching bands for C=O (1667 cm⁻¹) and N-H (3468 cm⁻¹) confirm functional groups .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions may arise from assay variability or pharmacokinetic factors. Resolve via:
Standardized Assays : Repeat studies under controlled conditions (e.g., fixed pH, temperature) .
Orthogonal Assays : Validate activity using complementary methods (e.g., enzyme inhibition + cell viability assays) .
ADME Profiling : Assess solubility, metabolic stability, and membrane permeability to explain discrepancies .
Example : A compound showing in vitro potency but poor in vivo efficacy may require prodrug formulation to enhance bioavailability .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds with methoxyphenyl groups and hydrophobic interactions with the thienopyrimidine core .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding affinity .
- QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
Methodology :
Substituent Variation : Systematically modify methoxy groups on phenyl rings or replace the thioether with sulfone/sulfoxide .
In Vitro Screening : Test derivatives against target enzymes (e.g., COX-2, EGFR) using fluorometric assays .
Data Analysis : Use clustering algorithms to identify activity hotspots (e.g., 3,4-dimethoxyphenyl enhances potency) .
Table 1 : Example SAR Findings from Analogous Compounds
| Substituent Position | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 1.2 µM (EGFR inhibition) | |
| 4-Nitrophenyl | 5.8 µM (COX-2 inhibition) |
What strategies improve aqueous solubility for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
- Co-Solvents : Use DMSO/PEG 400 mixtures in preclinical formulations .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How to optimize reaction conditions for higher synthetic yields?
Advanced Research Question
- Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side reactions .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiol intermediates .
- Catalysts : Add triethylamine to deprotonate thiols and accelerate coupling .
Q. Yield Optimization Data :
- Microwave-assisted synthesis: 90% yield (vs. 70% conventional) .
What analytical techniques assess compound stability under storage?
Basic Research Question
- HPLC : Monitor degradation products over time (e.g., oxidation of thioether to sulfoxide) .
- DSC : Determine melting point shifts indicative of polymorphic changes .
- Karl Fischer Titration : Measure moisture uptake in lyophilized samples .
Recommended Storage : -20°C under argon, desiccated .
How to address low reproducibility in synthetic protocols?
Advanced Research Question
- Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and equipment calibration .
- Intermediate Characterization : Validate purity at each step via NMR/MS .
- Collaborative Validation : Cross-verify protocols with independent labs .
What in silico tools predict metabolic pathways of the compound?
Advanced Research Question
- CYP450 Metabolism Prediction : Use SwissADME or ADMETlab to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
- Metabolite Identification : Combine molecular docking with LC-MS/MS to trace metabolic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
